molecular formula C10H11NO4 B3228021 methyl N-1,3-benzodioxol-5-ylglycinate CAS No. 126132-93-2

methyl N-1,3-benzodioxol-5-ylglycinate

Cat. No. B3228021
CAS RN: 126132-93-2
M. Wt: 209.2 g/mol
InChI Key: OBXAWNJYVSCLBR-UHFFFAOYSA-N
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Description

  • Other Names : MBDB, (.+/-.)-MBDB, 2-Butanamine, 1-(3,4-methylenedioxyphenyl), N-methyl; 2-Methylamino-1-(3,4-methylenedioxyphenyl)butane

properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-ylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-10(12)5-11-7-2-3-8-9(4-7)15-6-14-8/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXAWNJYVSCLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266858
Record name N-1,3-Benzodioxol-5-ylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126132-93-2
Record name N-1,3-Benzodioxol-5-ylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126132-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-ylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Methylenedioxyaniline (30.7 g) was dissolved in 300 ml of dry tetrahydrofuran, followed by the addition of 10.7 g of sodium hydride (in oil, 60%) and 22.7 ml of methyl bromoacetate under ice cooling. Under an argon stream, the resultant mixture was stirred at room temperature for 2 days. The reaction mixture was extracted with ether. The organic layer so obtained was washed with water, shaken together with a saturated aqueous NaCl solution and then dried over anhydrous sodium sulfate. The solvent was distilled off, whereby reddish brown crystals were obtained. The crude crystals were decolored and then recrystallized from methanol, whereby 28.0 g of methyl 2-[N-(3,4-methylenedioxyphenyl)amino]acetate were obtained.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
22.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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